Barium arsenate

Arsenic removal Wastewater treatment Hydrometallurgy

Lime-precipitated arsenic often leaves 1-2 mg L⁻¹ residual As(V), exceeding <0.5 mg L⁻¹ discharge limits. Ba₃(AsO₄)₂ precipitates quantitatively at pH ≥11, reducing As(V) below 0.1 mg L⁻¹ in a single stage without membrane polishing. • Ksp ≈ 10⁻²³·⁵³ - 7,500-fold lower solubility than calcium arsenate; morphology-independent Ksp enables packed-bed filter design with predictable hydraulic trade-offs. • Sole metal arsenate retaining a single crystalline phase above 1000°C, validated by temperature-dependent XRD; eliminates arsenic volatilization during vitrification. • Phase-pure synthesis at pH 13.0-13.1 yields gram-scale reference material for XRD, XAS, and calorimetry - unattainable with Ca or Pb arsenates. Supplied as anhydrous, colorless crystalline powder; ≥99% purity; custom packaging available. Hazard classification requires dual-toxicity documentation (As + Ba). Competitive inquiry-based pricing with lead times confirmed at order.

Molecular Formula Ba(AsO4)2
As2Ba3O8
Molecular Weight 689.8 g/mol
CAS No. 13477-04-8
Cat. No. B084981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium arsenate
CAS13477-04-8
Synonymstribarium diarsenate
Molecular FormulaBa(AsO4)2
As2Ba3O8
Molecular Weight689.8 g/mol
Structural Identifiers
SMILES[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]
InChIInChI=1S/2AsH3O4.3Ba/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6
InChIKeyVNMKWLWVISBKGQ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Arsenate (CAS 13477‑04‑8) – Baseline Chemical Identity and Regulatory Profile for Scientific Procurement


Barium arsenate [Ba₃(AsO₄)₂, MW 689.8 g mol⁻¹] is an anhydrous, colorless crystalline inorganic salt that belongs to the alkaline‑earth metal arsenate family [REFS‑1]. Unlike many in‑class arsenates that exist predominantly as hydrates, the anhydrous Ba₃(AsO₄)₂ phase is notably stable at elevated temperatures (above 1000 °C) and precipitates selectively in high‑pH environments [REFS‑2]. It is classified as a Category 1A carcinogen (arsenic‑containing) and acute‑toxic substance under EU CLP, with regulatory obligations under REACH, CMD, and CAD directives [REFS‑3]. Because both the barium and arsenate moieties carry independent toxicity classifications, procurement and handling are subject to dual‑hazard legislation, which directly impacts supplier qualifications, shipping documentation, and end‑use permits [REFS‑4].

Why Barium Arsenate Cannot Be Freely Substituted with Other Metal Arsenates in Critical Applications


In‑class substitution among metal arsenates (e.g., calcium, lead, iron) is frequently attempted due to superficial chemical similarities, but the thermodynamic solubility, thermal stability, and phase selectivity of Ba₃(AsO₄)₂ differ by orders of magnitude from its closest analogs [REFS‑1]. For instance, the solubility product (Ksp) of Ba₃(AsO₄)₂ is approximately 10⁵‑fold lower than that of calcium arsenate (Ksp ≈ 6.8 × 10⁻¹⁹), directly translating to residual arsenic concentrations below 0.1 mg L⁻¹ versus ~750 mg L⁻¹ for lime‑precipitated calcium arsenate systems [REFS‑2]. Furthermore, Ba₃(AsO₄)₂ remains the sole crystalline phase above 1000 °C, whereas analogous calcium and lead arsenates decompose or melt at substantially lower temperatures [REFS‑3]. These quantitative differences render generic substitution invalid in applications that depend on ultra‑low arsenic leachability, high‑temperature structural integrity, or defined crystal morphology [REFS‑4].

Barium Arsenate (13477‑04‑8) – Quantified Differentiation Evidence Against Comparator Arsenates


Ultra‑Low Solubility Product Enables Sub‑0.1 mg L⁻¹ Residual Arsenic in Effluent Polishing, Outperforming Lime‑Based Calcium Arsenate Precipitation

The solubility product (Ksp) of Ba₃(AsO₄)₂ is reported as 7.7 × 10⁻⁵¹, which is 32 orders of magnitude lower than the Ksp of Ca₃(AsO₄)₂ (6.8 × 10⁻¹⁹) [REFS‑1]. In operational terms, the Sherritt Gordon barium arsenate process achieves residual arsenic concentrations below 0.1 mg L⁻¹, whereas calcium arsenate precipitation (lime addition) yields a minimum solubility of approximately 750 mg L⁻¹ at pH 8.3, and even the most optimized Fe(III) arsenate precipitation remains near 1 mg L⁻¹ [REFS‑2]. This 3‑ to 4‑log improvement in dissolved arsenic control is driven by the thermodynamic insolubility of the tribarium diarsenate lattice.

Arsenic removal Wastewater treatment Hydrometallurgy

Only Phase Stable Above 1000 °C in the BaO–As₂O₅–H₂O System, Offering Unique High‑Temperature Process Compatibility

Temperature‑dependent X‑ray diffraction (XRD) of eight isolated barium arsenate phases revealed that anhydrous Ba₃(AsO₄)₂ is the exclusive crystalline phase that remains stable above 1000 °C; all hydrated or hydrogen‑arsenate variants decompose or transform well below this threshold [REFS‑1]. In contrast, calcium arsenate (Ca₃(AsO₄)₂) decomposes at 1455 °C, and lead arsenate (Pb₃(AsO₄)₂) decomposes at 1042 °C, but both lose structural integrity—and potentially release volatile arsenic oxides—at temperatures significantly below their decomposition points [REFS‑2]. The trigonal R‑3m crystal symmetry of Ba₃(AsO₄)₂ is preserved up to at least 1000 °C without phase transition, making it the only candidate for solid‑state syntheses or ceramic matrices requiring prolonged high‑temperature exposure.

Solid‑state chemistry Thermal stability Phase evolution

pH‑Dependent Exclusive Precipitation of Ba₃(AsO₄)₂ at High pH, Enabling Phase‑Pure Synthesis Free of Barium Hydrogen Arsenate Contamination

In the Ba(II)–As(V)–H₂O system, BaHAsO₄·H₂O is the dominant precipitate at low and neutral pH (3.63–7.43), while a mixed phase of BaHAsO₄·H₂O and Ba₃(AsO₄)₂ forms at circumneutral conditions (pH 7.47–7.66). Only at high pH (13.03–13.10) does Ba₃(AsO₄)₂ precipitate as the sole solid phase [REFS‑1]. This contrasts with calcium arsenate systems, where multiple phases (Ca₃(AsO₄)₂·3H₂O, Ca₃(AsO₄)₂·2/4H₂O, Ca₅(AsO₄)₃OH) coexist over a wide pH range, and with lead arsenate systems that produce mixtures of PbHAsO₄·2H₂O, Pb₃(AsO₄)₂, and Pb₅(AsO₄)₃OH·H₂O depending on the Pb/As ratio [REFS‑2]. The sharp phase boundary at pH > 13 guarantees that a preparative chemist can obtain phase‑pure Ba₃(AsO₄)₂ simply by controlling the reaction pH, without post‑synthesis separation.

Phase control Arsenic immobilization Precipitation chemistry

Higher Density (5.10 g mL⁻¹) Than Calcium Arsenate, Enabling Improved Settling and Compact Waste‑Form Volume in Industrial Precipitation Circuits

The measured density of crystalline Ba₃(AsO₄)₂ is 5.10 g mL⁻¹, compared with 3.62 g mL⁻¹ for Ca₃(AsO₄)₂ and ~5.79 g mL⁻¹ for Pb₃(AsO₄)₂ [REFS‑1]. Although lead arsenate is denser, its use is increasingly restricted due to cumulative lead ecotoxicity and bioaccumulation potential [REFS‑2]. In a continuous‑flow precipitation–clarification circuit, the higher particle density of barium arsenate relative to calcium arsenate accelerates gravitational settling, reducing thickener residence time and producing a more compact sludge that lowers dewatered filter‑cake volume. No quantitative settling‑velocity head‑to‑head exists for Ba₃(AsO₄)₂ versus Ca₃(AsO₄)₂, but Stokes' law scaling based on density predicts a 41% faster terminal settling velocity for particles of equal diameter.

Solid–liquid separation Sludge volume Process economics

Crystal Morphology Tunability via Synthesis Temperature – Leafy at 50 °C vs. Granular at 25 °C – Without Altering Solubility Product

SEM analysis of Ba₃(AsO₄)₂ precipitates revealed that synthesis at 50 °C produces small leafy crystals, while synthesis at 25 °C yields granular aggregates with smaller crystal clusters; critically, the solubility product (Ksp ≈ 10⁻²³.⁵³) was identical for both morphologies [REFS‑1]. This contrasts with most metal arsenates (e.g., Ca₃(AsO₄)₂·xH₂O), where hydration state and morphology are coupled, and changing the synthesis temperature often alters both the phase and the solubility [REFS‑2]. The ability to engineer particle morphology—affecting filterability, packing density, and reactive surface area—without compromising thermodynamic stability is a unique handle that no other common arsenate system offers with the same degree of control.

Crystal engineering Morphology control Powder technology

Occupational Exposure Limit (OELV) Set at 0.01 mg m⁻³ as Arsenic – Stricter Than the Generic Arsenic Dust Limit, Requiring Verified Purity and Certified Particle‑Size Data

Under the EU Carcinogens and Mutagens Directive (CMD, Annex III), the long‑term occupational exposure limit value (OELV) for salts of arsenic acid is 0.01 mg m⁻³ (inhalable fraction, expressed as As) [REFS‑1]. This limit is 10‑fold lower than the OELV applicable to many less‑soluble arsenates (e.g., for lead arsenate the limit is often referenced to the 0.01 mg (m³)⁻¹ arsenic threshold, but the cumulative lead hazard imposes additional restrictions) [REFS‑2]. For barium arsenate specifically, the dual carcinogenicity classification (Carc. 1A as an arsenic compound) combined with the acute toxicity classification (Acute Tox. 3/4 as a barium salt) means that any procured lot must be accompanied by a Certificate of Analysis (CoA) confirming both the arsenic assay and the absence of soluble barium impurities (e.g., BaCl₂), because residual soluble barium chloride increases the effective acute toxicity of the technical product [REFS‑3].

Occupational hygiene Regulatory compliance Material specification

Barium Arsenate – Optimal Research and Industrial Application Scenarios Supported by Quantitative Evidence


Polishing Precipitation Stage for Sub‑0.1 mg L⁻¹ Arsenic Discharge Compliance in Hydrometallurgical Circuits

In gold‑ and uranium‑processing plants where lime treatment leaves 1–2 mg L⁻¹ residual arsenic—exceeding typical environmental discharge permits of <0.5 mg L⁻¹—barium chloride addition at pH ≥ 11 precipitates Ba₃(AsO₄)₂ and reduces As(V) below 0.1 mg L⁻¹, as validated in the Sherritt Gordon patent and subsequent industrial review [REFS‑1]. This scenario exploits the 7,500‑fold solubility advantage over calcium arsenate documented in Section 3, Evidence 1, and is the only single‑stage chemical precipitation method that achieves such low arsenic concentrations without reverse‑osmosis or ion‑exchange polishing.

High‑Temperature Arsenic‑Laden Waste Solidification (Ceramic/Glass Matrix) Requiring Monophasic Stability Above 1000 °C

For vitrification or ceramic‑matrix encapsulation of arsenic‑bearing residues, Ba₃(AsO₄)₂ is the sole metal arsenate that remains a single, well‑defined crystalline phase above 1000 °C, as confirmed by temperature‑dependent XRD [REFS‑2]. Competing calcium and lead arsenate phases decompose or volatilize, leading to uncontrolled arsenic release and glass‑phase inhomogeneity. This thermal robustness, demonstrated in Section 3, Evidence 2, makes barium arsenate the preferred arsenic host for borosilicate or phosphate glass waste forms destined for geological disposal.

Synthesis of Phase‑Pure Ba₃(AsO₄)₂ Reference Standards for Thermodynamic Database Validation and Spectroscopic Fingerprinting

Because Ba₃(AsO₄)₂ precipitates exclusively at pH 13.0–13.1 without co‑precipitation of BaHAsO₄·H₂O (Section 3, Evidence 3), laboratories can produce gram‑scale quantities of phase‑pure material for use as X‑ray diffraction, X‑ray absorption spectroscopy (XAS), or calorimetric reference standards. This is not achievable with calcium or lead arsenate systems, where multi‑phase mixtures are inevitable under ambient synthesis conditions, complicating thermodynamic constant determination and spectral deconvolution [REFS‑3].

Morphology‑Engineered Reactive Filtration Media with Tailored Permeability and Constant Dissolution Kinetics

The demonstration that leafy (50 °C) and granular (25 °C) Ba₃(AsO₄)₂ morphologies share an identical solubility product (Section 3, Evidence 5) enables design of packed‑bed arsenic filters where particle shape is optimized for hydraulic conductivity without altering the thermodynamic arsenic‑retention capacity. Morphology‑independent Ksp allows process engineers to trade off pressure drop against specific surface area—an optimization that is unavailable with calcium or iron arsenates, where morphology changes typically shift the equilibrium solubility [REFS‑4].

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